![molecular formula C9H14N2O2 B1410862 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol CAS No. 1803602-13-2](/img/structure/B1410862.png)
2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol
Overview
Description
“2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” is a chemical compound with the CAS Number: 1803602-13-2 . It has a molecular weight of 182.22 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound is a derivative of 2-pyridyl ethanol, which is known to react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius . The InChI code for this compound is 1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 .Scientific Research Applications
Fungicidal Activity
Compounds related to “2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” have been studied for their fungicidal properties. For instance, derivatives with a pyridine group have shown excellent fungicidal activity against corn rust, with some compounds outperforming commercial fungicides .
Anti-Fibrotic Activity
Derivatives of pyridin-2-yl compounds have also been investigated for their anti-fibrotic activity. Studies on novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising results against immortalized rat hepatic stellate cells, which are involved in the development of liver fibrosis .
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using pyridin-2-yl derivatives is an area of interest due to their potential biological activities. These synthesized compounds could be used for further pharmacological studies and drug development .
Chemical Research and Development
“2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” itself is available for purchase as a chemical reagent, indicating its use in chemical research and development for the synthesis of more complex molecules or as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, such as enzymes involved in biochemical pathways .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit enzyme activity, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of protein synthesis or the alteration of cell signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting the synthesis of certain proteins or altering cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol . These factors can include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-(2-pyridin-2-yloxyethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXQERRYRZDMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256125 | |
Record name | Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol | |
CAS RN |
1803602-13-2 | |
Record name | Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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